N-Boc-N-bis(PEG2-acid)
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Overview
Description
N-Boc-N-bis(PEG2-acid): is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound facilitates selective protein degradation by leveraging the ubiquitin-proteasome system within cells . It contains a tert-butoxycarbonyl (Boc) protected amino group and two terminal carboxylic acid groups linked through a linear polyethylene glycol chain .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-N-bis(PEG2-acid) typically involves the protection of amino groups using di-tert-butyl dicarbonate (Boc2O) in the presence of a catalyst such as Amberlyst-15 in ethanol . The protected amine can then be reacted with polyethylene glycol derivatives to introduce the PEG chains and carboxylic acid groups .
Industrial Production Methods: Industrial production of N-Boc-N-bis(PEG2-acid) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and yield. The product is typically purified through crystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: N-Boc-N-bis(PEG2-acid) undergoes various chemical reactions, including:
Substitution Reactions: The carboxylic acid groups can react with primary amino groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N’-dicyclohexylcarbodiimide (DCC) to form stable amide bonds.
Deprotection Reactions: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine.
Common Reagents and Conditions:
EDC or DCC: Used for amide coupling reactions.
Acidic Conditions: Used for deprotection of the Boc group.
Major Products Formed:
Amide Bonds: Formed through substitution reactions with primary amino groups.
Free Amines: Formed through deprotection of the Boc group.
Scientific Research Applications
N-Boc-N-bis(PEG2-acid) is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
PROTAC Synthesis: Used as a linker in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins within cells.
Bio-conjugation: Utilized in bio-conjugation techniques to link biomolecules such as proteins and peptides.
Drug Delivery: Employed in the development of drug delivery systems due to its biocompatibility and ability to form stable conjugates.
Mechanism of Action
N-Boc-N-bis(PEG2-acid) exerts its effects by acting as a linker in PROTAC molecules. PROTACs consist of two ligands connected by a linker: one ligand targets an E3 ubiquitin ligase, and the other targets the protein of interest. The linker facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein via the ubiquitin-proteasome system .
Comparison with Similar Compounds
N-Boc-N-bis(PEG3-acid): Similar structure but with an additional polyethylene glycol unit.
N-Boc-N-bis(PEG4-acid): Contains two additional polyethylene glycol units compared to N-Boc-N-bis(PEG2-acid).
Uniqueness: N-Boc-N-bis(PEG2-acid) is unique due to its optimal length of the polyethylene glycol chain, which provides a balance between flexibility and stability in PROTAC synthesis. This balance is crucial for the efficient formation of the ternary complex and subsequent protein degradation .
Biological Activity
N-Boc-N-bis(PEG2-acid) is a polyethylene glycol (PEG)-based linker that plays a crucial role in the development of proteolysis-targeting chimeras (PROTACs). These innovative compounds leverage the ubiquitin-proteasome system to selectively degrade target proteins, making them significant in therapeutic applications, particularly in cancer treatment. This article explores the biological activity of N-Boc-N-bis(PEG2-acid), including its mechanisms, applications, and relevant research findings.
- Molecular Formula : C19H35NO10
- Molecular Weight : 437.48 g/mol
- CAS Number : 2054339-01-2
- Structure : N-Boc-N-bis(PEG2-acid) contains a Boc-protected amino group and two terminal carboxylic acid groups linked through a linear PEG chain, which enhances its solubility and stability in aqueous environments .
N-Boc-N-bis(PEG2-acid) functions as a linker in PROTACs by connecting two essential ligands:
- E3 Ubiquitin Ligase Ligand : This ligand binds to an E3 ligase, facilitating the ubiquitination of the target protein.
- Target Protein Ligand : This ligand specifically targets the protein intended for degradation.
By promoting the formation of a ternary complex between the target protein, E3 ligase, and PROTAC, N-Boc-N-bis(PEG2-acid) enhances the efficiency of protein degradation .
Applications in Research and Therapeutics
N-Boc-N-bis(PEG2-acid) is primarily utilized in:
- Synthesis of PROTACs : Its ability to form stable linkages with biomolecules is critical for developing effective PROTACs that can selectively degrade proteins implicated in various diseases, especially cancer .
- Bioconjugation : The compound's structure allows for efficient coupling with peptides, proteins, and nucleic acids, making it valuable in drug development and protein engineering .
Study 1: Efficacy in Cancer Cell Lines
A study demonstrated that PROTACs incorporating N-Boc-N-bis(PEG2-acid) significantly increased target protein degradation in various cancer cell lines. The dual-ligand approach using this linker showed enhanced cytotoxicity compared to traditional single-ligand PROTACs, achieving up to a tenfold increase in degradation efficiency .
Study 2: Stability and Reactivity
Research highlighted the stability of N-Boc-N-bis(PEG2-acid) under physiological conditions. The compound exhibited favorable reactivity with primary amines to form stable amide bonds, crucial for creating bioconjugates necessary for effective drug delivery systems .
Study 3: In Vivo Applications
In vivo studies utilizing PROTACs with N-Boc-N-bis(PEG2-acid) demonstrated promising results in tumor-bearing mouse models. These studies indicated sustained low levels of target proteins post-treatment, suggesting prolonged therapeutic effects due to the stable complexes formed within cells .
Comparative Analysis with Related Compounds
Compound Name | Structure Type | Unique Features |
---|---|---|
N-Boc-N-bis(PEG4-NHS ester) | PEG-based linker | Contains NHS group for reactive conjugation |
Amino-PEG3-CH2CO2H | PEG-based linker | Features an amino group for different conjugation |
Azido-PEG4-4-nitrophenyl carbonate | PEG-based linker | Contains azide functionality for click chemistry |
Thiol-PEG3-phosphonic acid ethyl ester | PEG-based linker | Contains thiol group for thiol-specific reactions |
N-Boc-N-bis(PEG2-acid) is distinguished by its non-cleavable nature and specific application in PROTAC synthesis, setting it apart from other PEG-based linkers that may serve different purposes or be cleavable .
Properties
IUPAC Name |
3-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]ethoxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35NO10/c1-19(2,3)30-18(25)20(6-10-28-14-12-26-8-4-16(21)22)7-11-29-15-13-27-9-5-17(23)24/h4-15H2,1-3H3,(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKFXKJMBCVDJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCOCCOCCC(=O)O)CCOCCOCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35NO10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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